molecular formula C59H56N4O9S B10857997 2-[3-[3-[[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid

2-[3-[3-[[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid

Cat. No.: B10857997
M. Wt: 997.2 g/mol
InChI Key: NSDMNSCDJXAQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FITC-GW3965 is a compound that combines Fluorescein Isothiocyanate (FITC) with GW3965, a synthetic liver X receptor agonist. Liver X receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. FITC is a fluorescent dye commonly used in biological research for labeling and detection purposes. The combination of FITC with GW3965 allows for the visualization and tracking of the compound’s interactions and effects in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of FITC-GW3965 involves the conjugation of Fluorescein Isothiocyanate to GW3965. Fluorescein Isothiocyanate reacts with primary amines of proteins at lysine residues and at the protein’s amino terminus. The isothiocyanate functional group of FITC reacts with the amine group of GW3965 to form a stable thiourea bond . The reaction typically occurs under mild conditions, with the pH maintained around 8.5 to facilitate the reaction.

Industrial Production Methods

Industrial production of FITC-GW3965 would involve large-scale synthesis of both FITC and GW3965, followed by their conjugation under controlled conditions. The process would require high purity reagents and precise control of reaction parameters to ensure the consistency and quality of the final product. The production process would also include purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

FITC-GW3965 undergoes several types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group of FITC can react with primary amines to form thiourea bonds.

    Oxidation and Reduction Reactions: As a fluorescent compound, FITC can undergo photobleaching, which involves oxidation and reduction reactions that degrade the fluorescent properties.

Common Reagents and Conditions

    Reagents: Primary amines, buffers (e.g., phosphate-buffered saline), and solvents (e.g., dimethyl sulfoxide).

    Conditions: Mild temperatures (typically around room temperature), pH around 8.5, and protection from light to prevent photobleaching.

Major Products

The major product of the reaction between FITC and GW3965 is the FITC-GW3965 conjugate, which is a fluorescently labeled liver X receptor agonist. This conjugate can be used for various biological assays and imaging studies.

Scientific Research Applications

FITC-GW3965 has a wide range of scientific research applications, including:

Mechanism of Action

FITC-GW3965 exerts its effects by binding to liver X receptors, which are ligand-dependent transcription factors. Upon binding, the liver X receptor-ligand complex dissociates from corepressor proteins and recruits coactivator proteins to the target gene promoter . This leads to the transcriptional activation of genes involved in cholesterol efflux, lipid metabolism, and anti-inflammatory responses. The fluorescent FITC moiety allows for the visualization of the compound’s interactions and effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    GW3965: A synthetic liver X receptor agonist without the fluorescent label.

    T0901317: Another liver X receptor agonist with similar effects on lipid metabolism and inflammation.

    Fluorescein Isothiocyanate (FITC): A fluorescent dye used for labeling and detection in various biological assays.

Uniqueness

FITC-GW3965 is unique in that it combines the properties of a liver X receptor agonist with a fluorescent label, allowing for the simultaneous study of its biological effects and visualization in real-time. This dual functionality makes it a valuable tool for research in lipid metabolism, inflammation, and related diseases.

Properties

Molecular Formula

C59H56N4O9S

Molecular Weight

997.2 g/mol

IUPAC Name

2-[3-[3-[[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid

InChI

InChI=1S/C59H56N4O9S/c64-45-23-26-51-53(35-45)71-54-36-46(65)24-27-52(54)59(51)50-25-22-44(34-48(50)57(69)72-59)62-58(73)60-28-9-3-8-21-55(66)61-43-19-10-14-40(31-43)37-63(29-12-30-70-47-20-11-13-39(32-47)33-56(67)68)38-49(41-15-4-1-5-16-41)42-17-6-2-7-18-42/h1-2,4-7,10-11,13-20,22-27,31-32,34-36,49,64-65H,3,8-9,12,21,28-30,33,37-38H2,(H,61,66)(H,67,68)(H2,60,62,73)

InChI Key

NSDMNSCDJXAQNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=CC(=CC=C3)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C9=CC=CC=C9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.